

Preclinical Safety and Toxicology of ATI-2173: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Fosclevidine alafenamide

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Introduction

ATI-2173 is a novel, orally administered, liver-targeted Active Site Polymerase Inhibitor Nucleotide (ASPIN) developed by Antios Therapeutics. It is a phosphoramidate prodrug of clevidine, designed to deliver the 5'-monophosphate of clevidine to the liver. This targeted delivery strategy aims to maximize the antiviral efficacy against Hepatitis B Virus (HBV) while minimizing systemic exposure to the parent compound, clevidine. The rationale for this approach is to mitigate the risk of reversible myopathy, a known adverse effect associated with long-term, high-dose clevidine treatment. This guide provides a comprehensive overview of the preclinical safety and toxicological profile of ATI-2173, based on publicly available data.

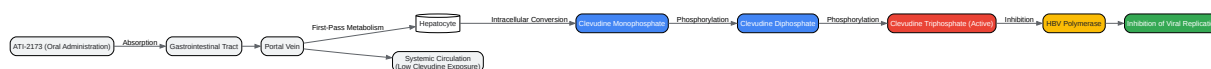
Mechanism of Action and Rationale for Development

ATI-2173 is designed to bypass the first phosphorylation step of clevidine, a process that can be a rate-limiting step in the activation of nucleoside analogs. By delivering clevidine monophosphate directly to the liver, ATI-2173 is efficiently converted to its active triphosphate form, which then acts as a non-competitive, non-chain terminating inhibitor of the HBV polymerase. This unique mechanism of action leads to potent and sustained suppression of HBV replication.^[1]

The primary goal in the development of ATI-2173 was to create a therapy with the potent and sustained antiviral activity of clevudine but with an improved safety profile.[1] The liver-targeting phosphoramidate technology is intended to reduce systemic levels of clevudine, thereby decreasing the potential for off-target toxicities, most notably the mitochondrial myopathy observed in some patients treated with clevudine.[1]

Signaling Pathway and Activation

The activation of ATI-2173 follows a targeted intracellular pathway.



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Figure 1: ATI-2173 Activation Pathway

In Vitro Toxicology

A battery of in vitro studies was conducted to assess the cytotoxic potential of ATI-2173 in various human cell lines. These studies are crucial for determining the selectivity of the compound for its antiviral target versus host cells.

Experimental Protocols

Cell Viability Assays:

- **Cell Lines:** Primary human hepatocytes, skeletal muscle cells, liver cells, kidney cells, bone marrow progenitor cells, and cardiomyocytes.
- **Methodology:** While specific assay kits (e.g., MTS, CellTiter-Glo®) were not detailed in the available literature, standard cell viability assays would involve plating cells at a specified density and exposing them to a range of ATI-2173 concentrations for a defined period.

(typically 72 hours). Cell viability is then measured using a colorimetric or luminescent method that quantifies a marker of metabolic activity or ATP content.

- **Data Analysis:** The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Antiviral Activity Assays:

- **Cell Line:** Primary human hepatocytes.
- **Methodology:** Primary human hepatocytes were infected with HBV and then treated with various concentrations of ATI-2173. After a defined incubation period, the level of HBV replication was quantified by measuring the amount of secreted HBV DNA.
- **Data Analysis:** The 50% effective concentration (EC50), the concentration of the compound that inhibits HBV replication by 50%, was determined.

Results

The in vitro studies demonstrated a favorable safety profile for ATI-2173, with minimal to no toxicity observed in the tested cell lines.[\[2\]](#)[\[3\]](#)

Parameter	Cell Line	Result	Reference
Anti-HBV Activity (EC50)	Primary Human Hepatocytes	1.31 nM	[2] [3]
Cytotoxicity (CC50)	Hepatocytes, Skeletal Muscle, Liver, Kidney, Bone Marrow, Cardiomyocytes	Minimal to no toxicity observed	[2] [3]

The high selectivity index (the ratio of CC50 to EC50) underscores the specificity of ATI-2173 for HBV polymerase with minimal impact on host cell viability.

In Vivo Preclinical Safety and Toxicology

Preclinical in vivo studies are essential for evaluating the safety profile of a drug candidate in a whole-organism setting. For ATI-2173, these studies were conducted in two animal species, rats and cynomolgus monkeys, to assess potential target organ toxicities and to establish a safe starting dose for human clinical trials.

Experimental Protocols

While detailed protocols from the definitive GLP (Good Laboratory Practice) toxicology studies are not publicly available, the general design of such studies typically includes:

Single-Dose and Dose-Range Finding Studies:

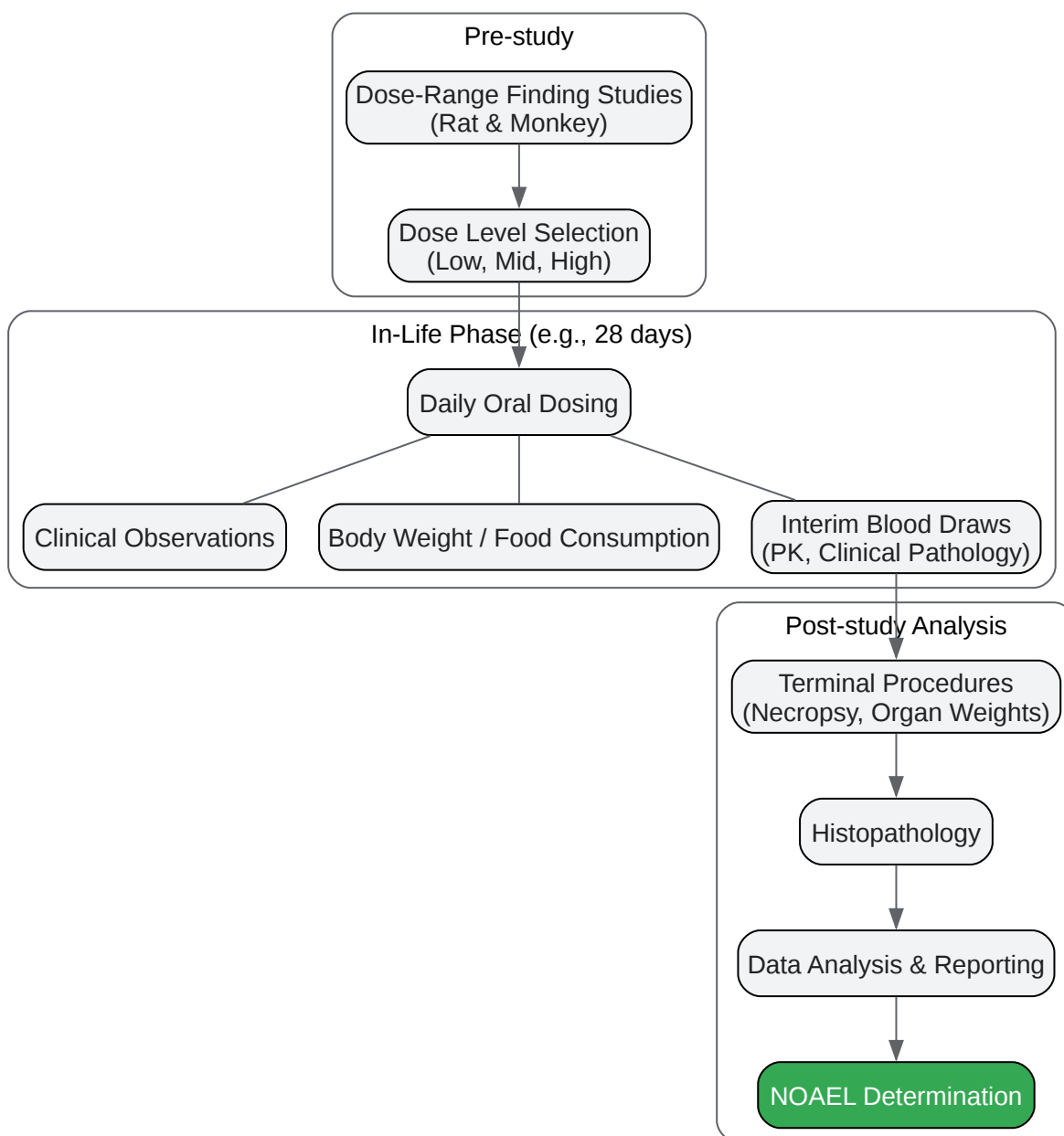
- Species: Rat and Cynomolgus Monkey.
- Administration: Oral gavage.
- Endpoints: Clinical observations, body weight, food consumption, and terminal blood collection for pharmacokinetic analysis. These studies help to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for repeat-dose studies.

Repeat-Dose Toxicology Studies:

- Species: Rat and Cynomolgus Monkey.
- Administration: Daily oral gavage for a specified duration (e.g., 28 days).
- Groups: Typically, a control group and at least three dose levels (low, mid, and high).
- Endpoints:
 - Clinical Observations: Daily monitoring for any signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmology: Examinations performed pre-study and at termination.
 - Electrocardiography (ECG): Monitored in larger animals like monkeys.

- Clinical Pathology: Hematology and clinical chemistry parameters evaluated at specified time points.
- Necropsy and Histopathology: Gross examination of all organs at termination, with a comprehensive set of tissues collected for microscopic examination.

The workflow for these in vivo toxicology studies can be visualized as follows:



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Figure 2: General Workflow for In Vivo Repeat-Dose Toxicology Studies

Results

Publicly available information indicates that ATI-2173 demonstrated a favorable preclinical safety profile in both rat and cynomolgus monkey studies.^[2] Key findings include:

- **Liver Targeting:** The studies confirmed the liver-targeting properties of ATI-2173, with significantly reduced systemic plasma and skeletal muscle exposure to clevudine compared to direct administration of clevudine.^[2]
- **Safety Margin:** A sufficient safety margin between the anticipated therapeutic dose and the doses at which any adverse effects were observed was established.
- **No-Observed-Adverse-Effect Level (NOAEL):** While specific NOAEL values have not been publicly disclosed, the overall findings supported the progression of ATI-2173 into Phase 1 clinical trials.

Genotoxicity and Carcinogenicity

Standard preclinical safety packages for new drug candidates include assessments of genotoxicity and, depending on the intended duration of clinical use, carcinogenicity.

- **Genotoxicity:** These studies evaluate the potential for a compound to damage DNA. A standard battery of tests typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus assay in rodents.
- **Carcinogenicity:** Long-term studies in animals (typically two years in rats and/or mice) are conducted to assess the carcinogenic potential of a drug.

Specific results from genotoxicity and carcinogenicity studies for ATI-2173 are not yet publicly available.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for a new drug candidate to cause adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. These studies are a critical component of the

preclinical safety evaluation. Detailed results from the safety pharmacology program for ATI-2173 have not been publicly disclosed.

Conclusion

The preclinical safety and toxicology data for ATI-2173 support its continued development as a promising therapeutic agent for chronic hepatitis B. The liver-targeted design appears to successfully reduce systemic exposure to clevudine, the parent compound associated with myopathy. In vitro studies have demonstrated high antiviral potency and a favorable cytotoxicity profile. In vivo studies in rats and monkeys have further supported a good safety profile, enabling the progression of ATI-2173 into human clinical trials. Further disclosure of detailed quantitative data from the comprehensive preclinical toxicology program will provide a more complete understanding of the safety profile of this novel antiviral agent.

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References

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